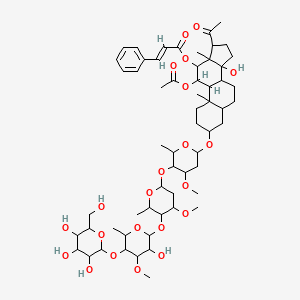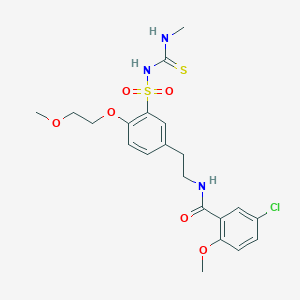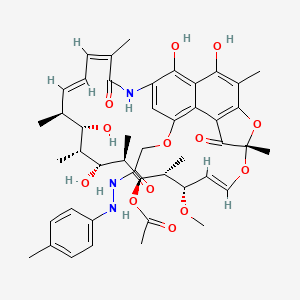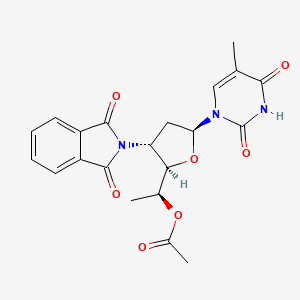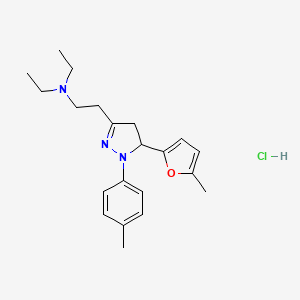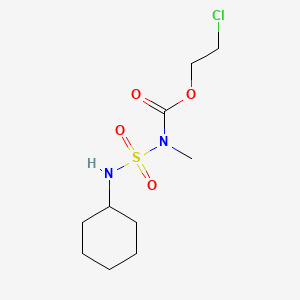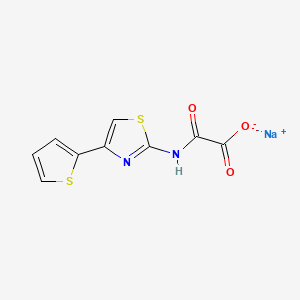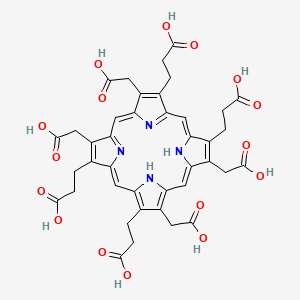
Uroporphyrin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uroporphyrin II is a type of porphyrin, a class of organic compounds that play crucial roles in biological systems. Porphyrins are characterized by their large, ring-like structures composed of four pyrrole subunits interconnected by methine bridges. This compound is one of the isomers of uroporphyrin, which are intermediates in the biosynthesis of heme, chlorophyll, and other important biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uroporphyrin II can be synthesized through various chemical methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another method includes the anaerobic reaction of δ-aminolevulinic acid with 5-methoxy-3-(methoxyacetyl)levulinic acid in water at pH 5-7 and temperatures ranging from 25°C to 85°C .
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli strains have been genetically modified to enhance the production of this compound by implementing the Shemin/C4 pathway . This method allows for large-scale production with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Uroporphyrin II undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of uroporphyrin, such as uroporphyrinogen and coproporphyrinogen .
Aplicaciones Científicas De Investigación
Uroporphyrin II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Mecanismo De Acción
Uroporphyrin II exerts its effects through its interaction with various molecular targets and pathways. In the biosynthesis of heme, this compound is converted into coproporphyrinogen by the enzyme uroporphyrinogen decarboxylase . This conversion involves the removal of carboxyl groups from the acetic acid side chains of this compound. The resulting coproporphyrinogen is then further processed to form heme, which is essential for oxygen transport and electron transfer in biological systems .
Comparación Con Compuestos Similares
Uroporphyrin I: Another isomer of uroporphyrin, differing in the arrangement of acetic and propionic acid groups.
Coproporphyrin I and III: These compounds are intermediates in the heme biosynthesis pathway and share structural similarities with uroporphyrin II.
Protoporphyrin IX: A precursor to heme, with a similar tetrapyrrole structure but different side chains.
Uniqueness: this compound is unique due to its specific arrangement of side chains and its role as an intermediate in the biosynthesis of heme and chlorophyll. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
531-42-0 |
|---|---|
Fórmula molecular |
C40H38N4O16 |
Peso molecular |
830.7 g/mol |
Nombre IUPAC |
3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetrakis(carboxymethyl)-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-15-30-23(11-39(57)58)19(3-7-35(49)50)27(43-30)14-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-22(10-38(55)56)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41,43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
OHMBHAVFMHOPSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


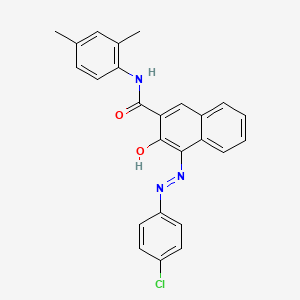

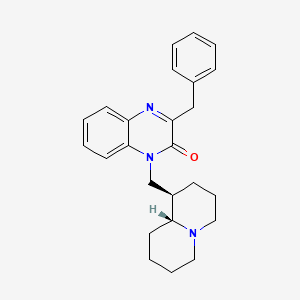
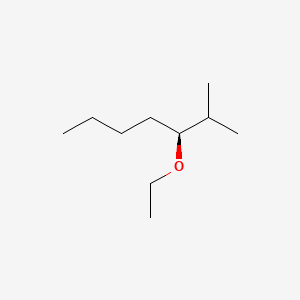
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
